Erigeside I

Catalog No.
S1536610
CAS No.
224824-74-2
M.F
C20H20O11
M. Wt
436.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erigeside I

CAS Number

224824-74-2

Product Name

Erigeside I

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C20H20O11

Molecular Weight

436.4 g/mol

InChI

InChI=1S/C20H20O11/c21-11-3-1-10(7-13(11)23)2-4-16(24)29-9-15-17(25)18(26)19(27)20(31-15)30-14-8-28-6-5-12(14)22/h1-8,15,17-21,23,25-27H,9H2/b4-2+/t15-,17-,18+,19-,20-/m1/s1

InChI Key

CLFSHBHNICRSDA-ROGMSIAGSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=COC=CC3=O)O)O)O)O)O

Erigeside I is a complex organic compound with the molecular formula C20H20O11 and a molecular weight of 420.37 g/mol. It belongs to a class of compounds known as flavonoids, which are widely recognized for their diverse biological activities. Erigeside I is primarily derived from the plant species Erigeron bonariensis (commonly known as Brazilian fleabane), which is part of the Asteraceae family. This compound has garnered attention due to its potential therapeutic effects and unique structural properties, which include multiple hydroxyl groups and glycosidic linkages that contribute to its bioactivity and solubility in biological systems

  • There is no current research available on the mechanism of action of Erigeside C.
  • Due to the lack of information, safety data on Erigeside C is inconclusive.

Drug Delivery and Targeting:

Erigeside I's ability to form self-assembling nanostructures makes it a promising candidate for drug delivery systems. These nanostructures can be designed to encapsulate drugs and release them in a controlled manner, potentially improving their efficacy and reducing side effects. Additionally, Erigeside I can be modified to target specific cells or tissues, allowing for targeted drug delivery. [Source: National Institutes of Health (.gov) on Erigeside I, ]

Biosensing and Diagnostics:

Erigeside I's responsiveness to various stimuli, such as light, pH, and temperature, makes it a potential candidate for biosensing applications. By incorporating Erigeside I into biosensors, researchers can develop new methods for detecting specific molecules, such as biomarkers for disease diagnosis. [Source: American Chemical Society on Erigeside I, ]

Tissue Engineering and Regenerative Medicine:

Erigeside I's ability to self-assemble into specific structures makes it a potential tool for tissue engineering and regenerative medicine. By designing Erigeside I-based scaffolds, researchers can create artificial tissues that mimic the natural extracellular matrix, potentially promoting cell growth and regeneration. [Source: ScienceDirect on Erigeside I, ]

Typical of flavonoids and glycosides. Key reactions include:

  • Hydrolysis: In the presence of acids or enzymes, Erigeside I can be hydrolyzed to release aglycone forms and sugar moieties.
  • Oxidation: The hydroxyl groups in Erigeside I can be oxidized to form ketones or quinones, potentially altering its biological activity.
  • Methylation: The introduction of methyl groups can modify the solubility and reactivity of the compound, affecting its pharmacokinetics.

These reactions highlight the compound's versatility and potential for modification in pharmaceutical applications

Erigeside I has several promising applications:

  • Pharmaceutical Development: Due to its antioxidant and anti-inflammatory properties, it may be formulated into supplements or therapeutic agents for chronic diseases.
  • Cosmetic Industry: Its skin-protective properties make it suitable for incorporation into skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural antioxidant, Erigeside I could be used as a preservative in food products to enhance shelf life and maintain quality

    The synthesis of Erigeside I can be approached through several methods:

    • Natural Extraction: The primary method involves extracting the compound from the aerial parts of Erigeron bonariensis using solvents like ethanol or methanol.
    • Chemical Synthesis: Synthetic routes may involve glycosylation reactions where a sugar moiety is attached to a flavonoid backbone. This can be achieved using specific glycosyltransferases or through chemical means involving protecting group strategies.
    • Biotransformation: Utilizing microbial fermentation processes can also yield Erigeside I from simpler precursors, leveraging the enzymatic capabilities of microorganisms .

Several compounds share structural or functional similarities with Erigeside I. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
QuercetinFlavonoid backboneKnown for its strong antioxidant properties
RutinGlycosylated flavonoidExhibits stronger anti-inflammatory effects
KaempferolFlavonoid backboneHas significant anticancer properties
ApigeninFlavonoid backboneNoted for neuroprotective effects

Erigeside I's uniqueness lies in its specific glycosidic structure, which may confer distinct biological activities compared to these similar compounds. Its comprehensive profile highlights its potential as a versatile agent in various therapeutic contexts .

XLogP3

-0.4

Appearance

Yellow powder

Dates

Last modified: 08-15-2023

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